molecular formula C8H6N2O2 B3360171 5-Methyl-1h-indazole-4,7-dione CAS No. 88522-63-8

5-Methyl-1h-indazole-4,7-dione

Cat. No.: B3360171
CAS No.: 88522-63-8
M. Wt: 162.15 g/mol
InChI Key: ACXBJVDUHIECQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1h-indazole-4,7-dione is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole has a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole-containing compounds have a wide range of pharmacological activities. The chemical reactions involved in the synthesis of these compounds often involve transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

5-Methyl-1H-indazole-4,7-dione has been a subject of interest in synthetic chemistry. A study by Nan'ya et al. (1987) explored the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, resulting in 5-methyl-2-phenyl-2H-indazole-4,7-diones. This process, while showing no regioselectivity, led to the creation of various derivatives with potential applications in chemical synthesis (Nan'ya et al., 1987).

Antiproliferative Potential and Anticancer Research

Molinari et al. (2015) conducted research on 1H-Benzo[f]indazole-4,9-dione derivatives, including this compound, conjugated with C-protected amino acids. These compounds were evaluated for their antiproliferative activity on cancer cell lines. The results suggested that these derivatives are promising for the development of new anticancer agents (Molinari et al., 2015).

Inhibition of Bromodomain-Containing Proteins

Yoo et al. (2018) highlighted the potential of indazole-4,7-dione derivatives as inhibitors of bromodomain-containing protein 4 (BRD4), a regulator of cancer cell proliferation. The study identified 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione as a potent inhibitor, demonstrating significant in vivo tumor size reduction (Yoo et al., 2018).

Protein Kinase B/Akt Inhibition for Cancer Therapy

Ko et al. (2006) synthesized 5-arylamino-6-chloro-1H-indazole-4,7-diones and evaluated their inhibitory activity on protein kinase B/Akt, a key player in cancer cell survival and growth. The study revealed dual inhibitory effects on both the activity and phosphorylation of Akt1 in cancer cells, indicating the therapeutic potential of these compounds (Ko et al., 2006).

Antitumor Evaluation

Conway et al. (1983) synthesized a series of aziridinyl-substituted 1(2)H-indazole-4,7-diones, including this compound, and tested their efficacy against Ehrlich ascites carcinoma in mice. Notably, several compounds demonstrated significant antitumor activity, offering insights into potential cancer therapies (Conway et al., 1983).

Application in Trypanocidal Agents

Tapia et al. (2002) researched the synthesis of new indazol-4,7-dione derivatives as potential trypanocidal agents. This study underlines the potential use of this compound in combating diseases like trypanosomiasis, which is caused by parasitic protozoans (Tapia et al., 2002).

Mechanism of Action

The mechanism of action of indazole derivatives is diverse and depends on the specific derivative and its biological target. For instance, some indazole derivatives have been found to inhibit the binding of bromodomain to acetylated histone peptide .

Safety and Hazards

According to the safety data sheet, 5-Methyl-1h-indazole-4,7-dione may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve the development of new synthetic methods and the exploration of new biological activities of indazole derivatives.

Properties

IUPAC Name

5-methyl-1H-indazole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-4-2-6(11)7-5(8(4)12)3-9-10-7/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXBJVDUHIECQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601008209
Record name 5-Methyl-2H-indazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-63-8
Record name NSC100408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2H-indazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1h-indazole-4,7-dione
Reactant of Route 2
5-Methyl-1h-indazole-4,7-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Methyl-1h-indazole-4,7-dione
Reactant of Route 4
5-Methyl-1h-indazole-4,7-dione
Reactant of Route 5
5-Methyl-1h-indazole-4,7-dione
Reactant of Route 6
5-Methyl-1h-indazole-4,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.